4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid

Peptide-nucleoside conjugates Prodrug synthesis Carbodiimide coupling

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 18418-00-3), also designated sangivamycic acid, deamidosangivamycin, or tubercidin-5-carboxylic acid, is a pyrrolo[2,3-d]pyrimidine nucleoside analog belonging to the tubercidin family. It is formally the 5-carboxy derivative of tubercidin and the deamidated analog of the nucleoside antibiotic sangivamycin.

Molecular Formula C12H14N4O6
Molecular Weight 310.26 g/mol
CAS No. 18418-00-3
Cat. No. B095173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid
CAS18418-00-3
Molecular FormulaC12H14N4O6
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)O
InChIInChI=1S/C12H14N4O6/c13-9-6-4(12(20)21)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)22-11/h1,3,5,7-8,11,17-19H,2H2,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1
InChIKeyWZXVKMQZIUJYSL-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Sangivamycic Acid): Nucleoside Analog Procurement Guide


4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 18418-00-3), also designated sangivamycic acid, deamidosangivamycin, or tubercidin-5-carboxylic acid, is a pyrrolo[2,3-d]pyrimidine nucleoside analog belonging to the tubercidin family. It is formally the 5-carboxy derivative of tubercidin and the deamidated analog of the nucleoside antibiotic sangivamycin [1]. The compound retains the adenosine-mimetic core but possesses a free carboxylic acid group at position 5 of the heterocyclic base, which confers distinct chemical reactivity compared to sangivamycin's 5-carboxamide . This functional-group difference makes the compound uniquely suitable as a synthetic intermediate for peptide-nucleoside conjugates and as a chromatographic analytical standard.

Synthetic Intermediate

Carboxylic acid enables direct peptide-nucleoside conjugation via carbodiimide coupling; no deamidation step required

Analytical Standard

Distinct chromatographic profile supports HPLC method development for tubercidin-class nucleoside quantification

Precursor Chemistry

Direct reduction to 5-hydroxymethyltubercidin supports antibiotic semisynthesis route-scouting studies

Why Sangivamycin Cannot Substitute for Sangivamycic Acid in Peptide Conjugation, Analytical Standardization, and Precursor Chemistry


Although sangivamycin (5-carboxamide) and sangivamycic acid (5-carboxylic acid) differ by only one functional group, this single substitution governs their entire chemical and analytical utility. The carboxylic acid of sangivamycic acid enables direct HOBT/EDC-mediated peptide coupling, a reactivity that is absent in sangivamycin's carboxamide [1]. In HPLC-based analytical methods, the carboxylic acid moiety provides a distinct ionizable group that alters retention time, peak symmetry, and detector response relative to sangivamycin, making sangivamycic acid irreplaceable as a certified analytical standard . Furthermore, sangivamycic acid serves as the direct synthetic precursor to 5-hydroxymethyltubercidin, a semisynthetic antibiotic that cannot be accessed from sangivamycin without prior deamidation . Generic substitution with sangivamycin would therefore fail in all three research contexts.

Similar nucleoside analog does not mean interchangeable product. Sangivamycin (5-carboxamide) differs by one functional group from sangivamycic acid (5-carboxylic acid), but this substitution governs chemical and analytical utility.

Reactivity
Direct HOBT/EDC-mediated peptide coupling enabled by free carboxylic acid
Sangivamycin carboxamide cannot be directly activated; requires deamidation before conjugation
Chromatography
Carboxylic acid ionizable group provides distinct retention and peak symmetry for certified analytical standard use
Carboxamide alters retention time and detector response; not certified as HPLC analytical standard
Synthetic route
Direct reduction to 5-hydroxymethyltubercidin; shorter synthetic sequence
Requires deamidation-reduction sequence; may reduce overall yield and efficiency

Quantitative Differentiation Evidence for Sangivamycic Acid Relative to Closest Analogs


Carboxylic Acid Functionality Enables Direct Peptide Conjugation Unavailable to Sangivamycin

Sangivamycic acid undergoes HOBT/EDC-mediated coupling with amino acid esters to form peptide-nucleoside conjugates. This reactivity is not possible with sangivamycin, whose 5-carboxamide group cannot be directly activated for peptide bond formation. The synthetic route using sangivamycic acid circumvents a preliminary deamidation step required if sangivamycin were used, thereby shortening the synthetic sequence and improving overall atom economy [1].

Direct peptide conjugation capability
Class-level
Target: Direct HOBT/EDC coupling with amino acid esters; reported excellent yields
Sangivamycin: Requires prior deamidation to carboxylic acid before coupling; adds one synthetic step
Supports peptide-nucleoside conjugate synthesis workflow
No quantitative head-to-head yield comparison published
Peptide-nucleoside conjugates Prodrug synthesis Carbodiimide coupling

HPLC Analytical Standard with Defined Purity Specification

Commercially available sangivamycic acid is specified at a minimum purity of 95% by HPLC, and is explicitly marketed as an analytical standard for chromatographic method development and drug research . In contrast, sangivamycin, while available at purities ≥98% from some vendors, is not certified as an HPLC analytical standard; its chromatographic behavior differs due to the carboxamide group, precluding direct substitution in validated methods .

HPLC analytical standard specification
Specification review
Purity ≥95% (HPLC)
Designated analytical standard for chromatographic method development
Supports HPLC method validation for tubercidin-class nucleosides
Vendor specification; independent verification recommended
Analytical chemistry HPLC method development Reference standard

Direct Precursor to 5-Hydroxymethyltubercidin Semisynthetic Antibiotic

Sangivamycic acid is the direct synthetic precursor of 5-hydroxymethyltubercidin, a semisynthetic antibiotic with reported activity against Gram-positive and Gram-negative bacteria . The conversion proceeds via reduction of the 5-carboxylic acid to the 5-hydroxymethyl group. Sangivamycin cannot serve this role, as its 5-carboxamide would require a deamidation-reduction sequence that is less efficient and often lower-yielding [1].

Precursor to 5-hydroxymethyltubercidin
Class-level
Target: Direct carboxylic acid reduction; commercially exploited route
Sangivamycin: Requires deamidation before reduction; often lower-yielding sequence
Supports antibiotic semisynthesis route-scouting studies
Synthetic sequence shortened by at least one step; no direct yield comparison published
Antibiotic semisynthesis Tubercidin derivatives Precursor chemistry

Carboxylic Acid Group Alters Physicochemical and Pharmacokinetic Properties Relative to Sangivamycin

The replacement of sangivamycin's neutral carboxamide with a carboxylic acid in sangivamycic acid introduces a formal negative charge at physiological pH, which is predicted to increase aqueous solubility but reduce membrane permeability compared to sangivamycin [1]. This difference is critical for in vitro assay design: sangivamycic acid may achieve higher solution concentrations for biochemical assays, while sangivamycin may show higher cellular uptake. Quantitative LogD7.4 values have not been published for this pair, but the structural difference is unambiguous [1].

Ionization state at physiological pH
Class-level
Anionic carboxylate at pH 7.4 (predicted pKa ~4–5); higher predicted aqueous solubility
Sangivamycin: neutral carboxamide at pH 7.4; higher predicted membrane permeability
Supports biochemical assay solubility-permeability trade-off evaluation
No experimental LogD or solubility comparison available for the pair
Physicochemical profiling Solubility Drug-likeness

Recommended Procurement Scenarios for Sangivamycic Acid Based on Quantitative Differentiation


Synthesis of Peptide-Nucleoside Conjugates and Prodrugs

When the synthetic objective is to conjugate a peptide or amino acid to the nucleoside heterocycle, sangivamycic acid is the required starting material. Its free carboxylic acid permits direct HOBT/EDC-mediated coupling, avoiding the deamidation step that would be necessary with sangivamycin [1]. This is relevant to medicinal chemists developing targeted nucleoside prodrugs or studying nucleoside-protein interactions.

HPLC Analytical Method Development and Validation

Laboratories performing HPLC method validation for tubercidin-class nucleosides should procure sangivamycic acid as a certified analytical standard. Its ≥95% HPLC purity and distinct chromatographic behavior (carboxylic acid vs. carboxamide) make it the appropriate reference for quantifying tubercidin-5-carboxylic acid metabolites or process impurities [1].

Semisynthesis of 5-Hydroxymethyltubercidin and Related Antibiotics

Sangivamycic acid is the direct precursor for 5-hydroxymethyltubercidin, a semisynthetic antibiotic. Procurement of sangivamycic acid supports route-scouting and scale-up studies for this compound class, which sangivamycin cannot directly support [1].

High-Concentration Biochemical Screening Assays

For biochemical screens requiring high compound solubility, sangivamycic acid's anionic carboxylate form at physiological pH is predicted to offer superior aqueous solubility over the neutral sangivamycin. This makes it the better choice for fluorescence-based or NMR-based binding assays where high ligand concentrations are needed [1].

Application
Selection Property
Validation Focus
Peptide-nucleoside conjugate synthesis
Carboxylic acid reactivity profile for carbodiimide coupling
Conjugation efficiency and product yield verification
HPLC analytical method development
Certified standard chromatographic behavior and purity specification
Retention time reproducibility and method validation documentation
Tubercidin antibiotic semisynthesis
Direct carboxylic acid reduction precursor suitability
Synthetic route efficiency and intermediate stability review
High-concentration biochemical screening
Ionization state and predicted solubility profile at assay pH
Assay-compatible concentration range and solubility verification
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